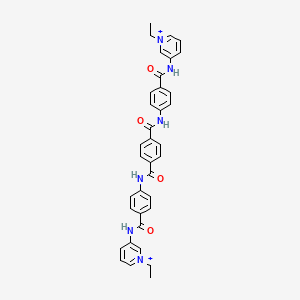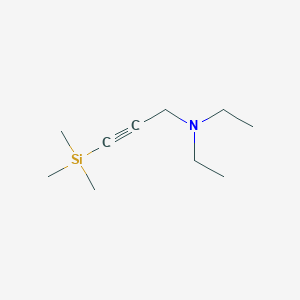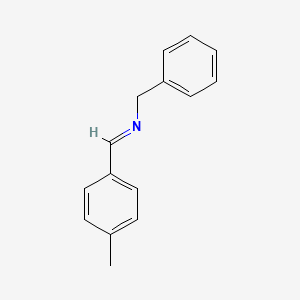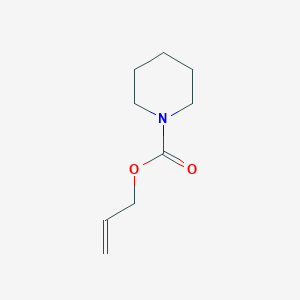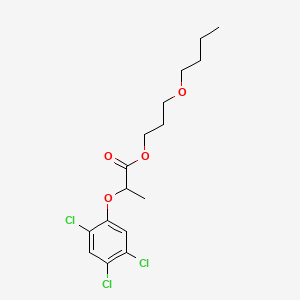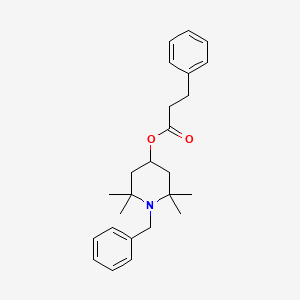
4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate is a chemical compound with the molecular formula C16H25NO It is a derivative of piperidinol, characterized by the presence of a benzyl group and four methyl groups attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate typically involves the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), followed by further chemical modifications . The reaction conditions often include the use of CuCr/Al2O3 catalysts, with the addition of promoters such as Sr to enhance catalytic performance .
Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate involves its interaction with specific molecular targets and pathways. For example, as an antagonist of the human H3 receptor, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release and affect various physiological processes .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with similar structural features but lacking the benzyl group.
1-Benzyl-2,2,6,6-tetramethylpiperidine: Another similar compound with a different functional group attached to the piperidine ring.
Uniqueness: 4-Piperidinol, 1-benzyl-2,2,6,6-tetramethyl-, hydrocinnamate is unique due to the presence of both the benzyl group and the hydrocinnamate moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
20811-90-9 |
|---|---|
Formule moléculaire |
C25H33NO2 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(1-benzyl-2,2,6,6-tetramethylpiperidin-4-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C25H33NO2/c1-24(2)17-22(28-23(27)16-15-20-11-7-5-8-12-20)18-25(3,4)26(24)19-21-13-9-6-10-14-21/h5-14,22H,15-19H2,1-4H3 |
Clé InChI |
HOGLVZDRLPOPQS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1CC2=CC=CC=C2)(C)C)OC(=O)CCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)


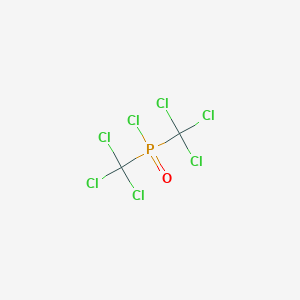
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
